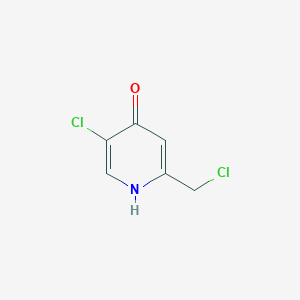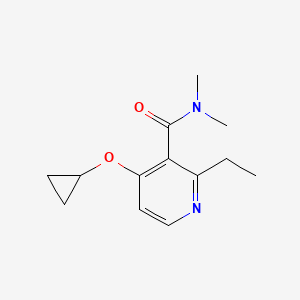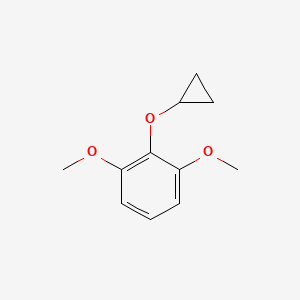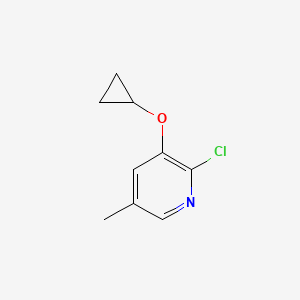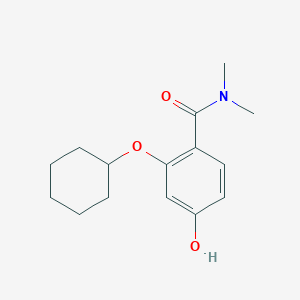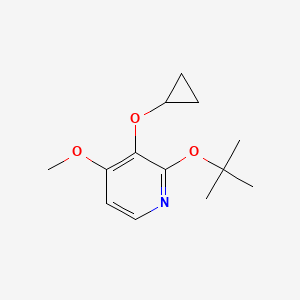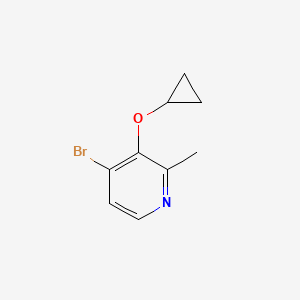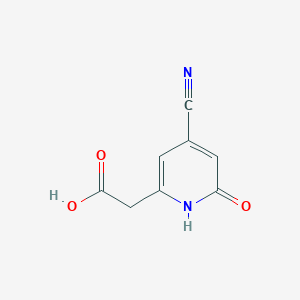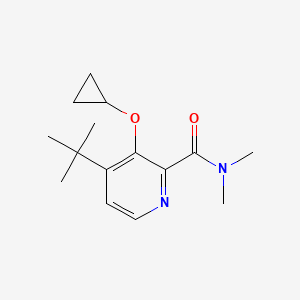
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a derivative of picolinamide, characterized by the presence of a tert-butyl group, a cyclopropoxy group, and N,N-dimethyl substitutions. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of picolinic acid derivatives with tert-butyl and cyclopropoxy substituents. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or tert-butyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
- 4-Tert-butyl-3-iodoheptane
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
- 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
Comparison: Compared to similar compounds, 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to the presence of the picolinamide moiety, which imparts distinct chemical and biological properties. The cyclopropoxy group adds rigidity to the molecule, influencing its reactivity and interaction with biological targets. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s stability and solubility .
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-tert-butyl-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)11-8-9-16-12(14(18)17(4)5)13(11)19-10-6-7-10/h8-10H,6-7H2,1-5H3 |
InChI Key |
PNTSGYGJKWKSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



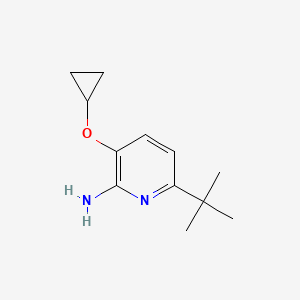
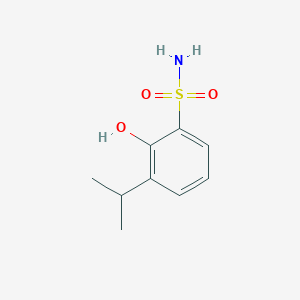
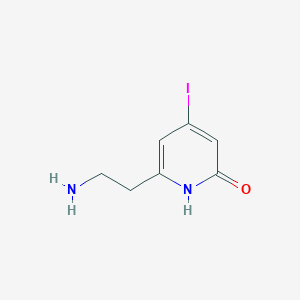
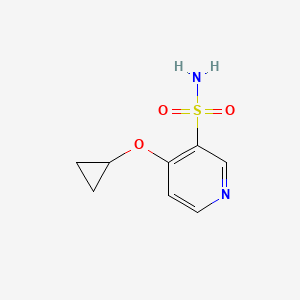
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
